molecular formula C32H35N3O2S B6522484 4-[(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide CAS No. 422292-13-5

4-[(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide

Cat. No.: B6522484
CAS No.: 422292-13-5
M. Wt: 525.7 g/mol
InChI Key: PBKJNGJMGIWFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolinone derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a (2-methylphenyl)methylsulfanyl group at position 2 and a cyclohexane-1-carboxamide moiety linked via a methyl group at position 2. The carboxamide nitrogen is further substituted with a 2-phenylethyl group. Quinazolinones are known for their diverse pharmacological activities, including antiulcer, anticancer, and antimicrobial effects .

The synthesis of analogous quinazolinone derivatives typically involves cyclization of anthranilic acid derivatives with sulfonamides or thiol-containing reagents, followed by alkylation or coupling reactions to introduce additional substituents . For example, in related studies, quinazolinone-thioether derivatives were synthesized via reaction with carbon disulfide and subsequent alkylation with halogenated intermediates .

Properties

IUPAC Name

4-[[2-[(2-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N3O2S/c1-23-9-5-6-12-27(23)22-38-32-34-29-14-8-7-13-28(29)31(37)35(32)21-25-15-17-26(18-16-25)30(36)33-20-19-24-10-3-2-4-11-24/h2-14,25-26H,15-22H2,1H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKJNGJMGIWFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffolds (quinazolinone, dihydropyridine, or cyclohexane carboxamide) and substituent effects. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Scaffold Key Substituents Biological Activity Reference
Target Compound Quinazolinone (2-methylphenyl)methylsulfanyl, cyclohexane-1-carboxamide, phenethyl Not explicitly reported (inferred antiulcer/kinase inhibition based on analogs) -
4-(4-Oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)benzene sulfonamide Quinazolinone Benzene sulfonamide, thioxo Antiulcer activity (comparable to ranitidine)
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide Thiadiazole Cyclohexane carboxamide, (4-fluorophenyl)methylsulfanyl Anticancer, antimicrobial (hypothesized)
2-Cyano-N-(4-sulfamoylphenyl)ethanamide derivatives (13a–e) Cyanoacetamide Aryl hydrazinylidene (e.g., 4-methylphenyl, 4-methoxyphenyl) Antidiabetic, antimicrobial (demonstrated in vitro)
Disubstituted alkyl 1,4-dihydropyridine derivatives Dihydropyridine Quinazolinone-thioether, sulfamoylphenyl Enhanced antiulcer activity (methoxy/nitro substituents show highest efficacy)

Key Findings :

Quinazolinone Derivatives: The target compound shares structural similarities with antiulcer agents reported in , where quinazolinones conjugated with sulfonamide or thioether groups exhibited significant gastric acid suppression. In contrast, the cyclohexane carboxamide substituent diverges from the dihydropyridine moieties in ’s most active antiulcer compounds (e.g., 3a–h), which showed IC50 values < 1 µM against H+/K+-ATPase .

Sulfanyl vs. Sulfonamide Substituents :

  • Sulfanyl groups (e.g., in the target compound and ’s thiadiazole derivatives) are less polar than sulfonamides, which could reduce solubility but increase CNS penetration. This is critical for compounds targeting intracellular kinases or proteases .

Cyclohexane Carboxamide Analogs: Cyclohexane carboxamide derivatives, such as those in , demonstrate moderate cytotoxicity against cancer cell lines (e.g., IC50 ~ 10–50 µM).

Substituent Effects on Activity: Methoxy and nitro groups in dihydropyridine-quinazolinone hybrids () increased antiulcer activity by 30–40% compared to unsubstituted analogs. This suggests that electron-withdrawing groups may stabilize interactions with proton pump targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.